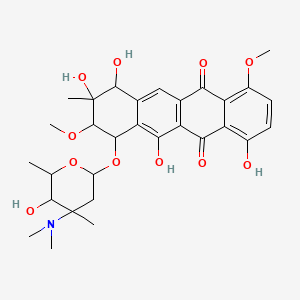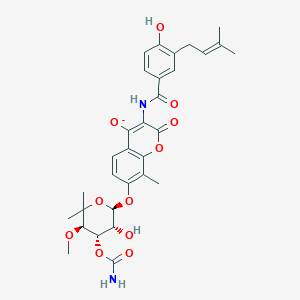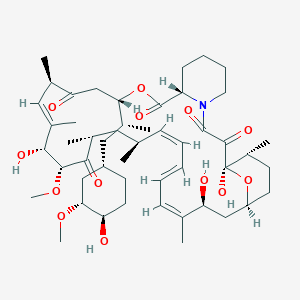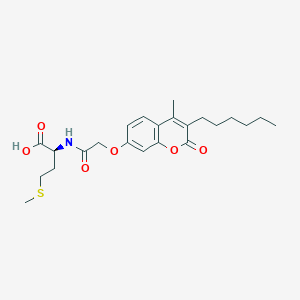
(S)-N-(1-Azabicyclo(2.2.2)oct-3-yl)-2,4,5,6-tetrahydro-1H-benzo(de)isoquinolin-1-one hydrochloride
Overview
Description
RS 42358-197 is the S-isomer of the novel 5-HT3 receptor antagonist RS-42358.
Scientific Research Applications
1. Anxiety and Addiction Studies
The S-isomer of RS-42358, a novel 5-HT3 receptor antagonist, has shown significant potential in treating anxiety and addiction. In animal models, it demonstrated non-sedating anxiolytic properties, effective over a wide dose range. Interestingly, the S-isomer of RS-42358 also mitigated behavior suppression in mice after withdrawal from substances like alcohol, nicotine, cocaine, and diazepam, suggesting its utility in addiction studies and therapy (Costall et al., 1993).
2. Binding Studies and Receptor Characterization
In-depth binding studies using RS-42358-197 provided significant insights into 5-HT3 receptor characteristics. It showcased high affinity in receptor binding assays and helped in labeling 5-HT3 receptors in various tissues, revealing differences in receptor sites across species. This research underscores the compound's potential in neurochemical studies for better understanding receptor dynamics and drug development (Wong et al., 1993).
3. Development of Medicinal Compounds
The compound has been instrumental in the development of drugs like solifenacin, used as a urinary antispasmodic. A novel catalytic asymmetric hydrogenation process involving the hydrochloride salt of this compound was critical in synthesizing key intermediates for solifenacin, demonstrating its value in pharmaceutical manufacturing (Ruzic et al., 2012).
4. Polymorph Characterization in Drug Formulation
The compound's ability to form different polymorphs, like in the case of palonosetron hydrochloride, is crucial in pharmaceutical development. Understanding these polymorphic forms is essential for optimizing drug formulation and stability, as different forms can have varying solubility and bioavailability profiles (Ravikumar & Sridhar, 2007).
5. Synthesis of Structurally Similar Compounds
The structure of (S)-N-(1-Azabicyclo[2.2.2]oct-3-yl)-2,4,5,6-tetrahydro-1H-benzo(de)isoquinolin-1-one hydrochloride has inspired the synthesis of various structurally similar compounds. These analogs, like functionalized isobenzomorphans, have potential applications in medicinal chemistry and drug discovery, broadening the scope of therapeutic agents (Yawer et al., 2008).
Mechanism of Action
RS 42358-197, also known as (S)-2-(quinuclidin-3-yl)-2,4,5,6-tetrahydro-1H-benzo[de]isoquinolin-1-one hydrochloride, is a potent and selective antagonist of the 5-HT3 receptor .
Target of Action
The primary target of RS 42358-197 is the 5-HT3 receptor , a type of serotonin receptor . This receptor plays a crucial role in the transmission of signals in the nervous system.
Mode of Action
RS 42358-197 acts as a competitive antagonist against 5-HT-induced contractions in the guinea pig ileum . This means it competes with serotonin (5-HT) for binding to the 5-HT3 receptor, thereby inhibiting the receptor’s function .
Pharmacokinetics
RS 42358-197 can be administered via intravenous, intraduodenal, or transdermal routes . It dose-dependently inhibits the Bezold-Jarisch reflex induced by 2-methyl 5-HT . When administered intraduodenally, RS 42358-197 is more potent and exhibits a longer duration of action than either ondansetron or granisetron .
Result of Action
The antagonistic action of RS 42358-197 on the 5-HT3 receptor results in the inhibition of 5-HT-induced contractions in the guinea pig ileum . In addition, it has been shown to inhibit emesis (vomiting) induced by certain drugs in dogs .
Action Environment
The efficacy and stability of RS 42358-197 can be influenced by various environmental factors. For example, the method of administration (intravenous, intraduodenal, or transdermal) can affect its potency and duration of action . .
Biochemical Analysis
Biochemical Properties
RS 42358-197 functions as a competitive antagonist at the 5-HT3 receptor, a subtype of serotonin receptor. It binds to the receptor with high affinity, preventing serotonin from activating it. This interaction inhibits the downstream signaling pathways that would normally be triggered by serotonin binding. RS 42358-197 does not exhibit significant activity at other serotonin receptor subtypes, such as 5-HT1, 5-HT2, or 5-HT4 receptors . This specificity makes RS 42358-197 a valuable tool for studying the role of 5-HT3 receptors in various physiological and pathological processes.
Cellular Effects
RS 42358-197 has been shown to influence various cellular processes by blocking 5-HT3 receptors. In neuronal cells, this inhibition can reduce the excitatory effects of serotonin, leading to decreased neurotransmitter release and modulation of synaptic transmission. In gastrointestinal cells, RS 42358-197 can reduce serotonin-induced contractions, which is beneficial in preventing nausea and vomiting . Additionally, RS 42358-197 has been observed to have anti-inflammatory effects in certain cell types by modulating cytokine release and immune cell activation.
Molecular Mechanism
At the molecular level, RS 42358-197 exerts its effects by binding to the 5-HT3 receptor and preventing serotonin from activating it. This binding is competitive, meaning that RS 42358-197 and serotonin compete for the same binding site on the receptor. The inhibition of 5-HT3 receptor activation by RS 42358-197 leads to a decrease in intracellular calcium levels and subsequent inhibition of downstream signaling pathways, such as those involving protein kinase C and mitogen-activated protein kinases . This results in the modulation of various cellular responses, including neurotransmitter release, muscle contraction, and immune cell activation.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of RS 42358-197 have been studied over various time periods. The compound has been shown to be stable under standard storage conditions, with minimal degradation over time. In in vitro studies, RS 42358-197 maintains its potency and efficacy over extended periods, allowing for prolonged experimental observations . In in vivo studies, RS 42358-197 has demonstrated a long duration of action, particularly in its antiemetic effects, which can last for several hours after administration .
Dosage Effects in Animal Models
The effects of RS 42358-197 vary with different dosages in animal models. At low doses, RS 42358-197 effectively inhibits 5-HT3 receptor-mediated responses without causing significant adverse effects. At higher doses, some toxic effects have been observed, including alterations in cardiovascular function and gastrointestinal motility . The therapeutic window for RS 42358-197 is relatively wide, allowing for effective dosing with minimal risk of toxicity.
Metabolic Pathways
RS 42358-197 is metabolized primarily in the liver, where it undergoes various biotransformation processes, including hydroxylation and conjugation. The primary enzymes involved in the metabolism of RS 42358-197 are cytochrome P450 isoforms, such as CYP3A4 and CYP2D6 . These metabolic pathways result in the formation of several metabolites, some of which retain pharmacological activity. The excretion of RS 42358-197 and its metabolites occurs mainly through the kidneys.
Transport and Distribution
Within cells and tissues, RS 42358-197 is transported and distributed via passive diffusion and active transport mechanisms. The compound can cross the blood-brain barrier, allowing it to exert central nervous system effects. RS 42358-197 is also distributed to various peripheral tissues, including the gastrointestinal tract, liver, and kidneys . The distribution of RS 42358-197 is influenced by its binding to plasma proteins, which can affect its bioavailability and clearance.
Subcellular Localization
RS 42358-197 is primarily localized to the plasma membrane, where it interacts with 5-HT3 receptors. The compound does not appear to accumulate significantly in other subcellular compartments, such as the nucleus or mitochondria . The localization of RS 42358-197 to the plasma membrane is crucial for its ability to effectively block 5-HT3 receptor activation and modulate cellular responses.
properties
IUPAC Name |
2-[(3S)-1-azabicyclo[2.2.2]octan-3-yl]-5,6-dihydro-4H-benzo[de]isoquinolin-1-one;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22N2O.ClH/c22-19-16-6-2-4-14-3-1-5-15(18(14)16)11-21(19)17-12-20-9-7-13(17)8-10-20;/h2,4,6,11,13,17H,1,3,5,7-10,12H2;1H/t17-;/m1./s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PEMWWRCTBNOHCX-UNTBIKODSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=C3C(=CN(C(=O)C3=CC=C2)C4CN5CCC4CC5)C1.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CC2=C3C(=CN(C(=O)C3=CC=C2)[C@@H]4CN5CCC4CC5)C1.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H23ClN2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20159504 | |
| Record name | RS 42358-197 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20159504 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
330.8 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
135729-55-4 | |
| Record name | RS 42358-197 | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0135729554 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | RS 42358-197 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20159504 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | DEHYDRO PALONOSETRON HYDROCHLORIDE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/866E0T17RQ | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.














![(2S)-2-[[(2R)-2-[[(2S)-2-[[(2S)-2-[[2-[[(2S)-1-[(2S)-1-[(2R)-2-amino-3-naphthalen-2-ylpropanoyl]pyrrolidine-2-carbonyl]pyrrolidine-2-carbonyl]amino]acetyl]amino]-3-thiophen-2-ylpropanoyl]amino]-3-hydroxypropanoyl]amino]-3-phenylpropanoyl]amino]-3-thiophen-2-ylpropanoic acid](/img/structure/B1679999.png)

![N-[2-(4-methoxybenzoyl)-1-benzofuran-3-yl]acetamide](/img/structure/B1680003.png)